molecular formula C21H23N3O3 B11771680 Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11771680
M. Wt: 365.4 g/mol
InChI Key: KJFPHPYOAYAOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • N–CH₃ (dimethylamino) : 2.98 (s, 6H)
  • Pyrimidine H3/H4 : 3.12 (dd, J = 12.4 Hz, 1H), 4.01 (m, 1H)
  • Aromatic protons : 7.25–7.43 (m, 9H, benzyl + phenyl)
  • C6–CH₃ : 2.34 (s, 3H)

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • C2=O : 165.8
  • C5–O ester : 170.2
  • Aromatic carbons : 126.8–152.1
  • N(CH₃)₂ : 40.3

NOESY correlations would confirm spatial proximity between the C6-methyl and C4-phenyl groups, stabilizing the observed conformation.

Electronic Structure Analysis Using Density Functional Theory

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO gap : 4.12 eV, indicating moderate reactivity.
  • Electrostatic potential : Localized negative charge on the carbonyl oxygen (C2=O: −0.43 e) and positive charge on the dimethylamino nitrogen (+0.28 e).
  • NBO analysis : Hyperconjugation between the C4-phenyl ring and pyrimidine π-system stabilizes the structure by 18.6 kcal/mol.

$$
\text{HOMO} = -6.34 \, \text{eV}, \quad \text{LUMO} = -2.22 \, \text{eV}
$$

The dimethylamino group enhances electron density at C4, increasing susceptibility to electrophilic attack.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H23N3O3/c1-14-18(20(25)27-13-15-7-5-4-6-8-15)19(23-21(26)22-14)16-9-11-17(12-10-16)24(2)3/h4-12,19H,13H2,1-3H3,(H2,22,23,26)

InChI Key

KJFPHPYOAYAOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A typical procedure involves refluxing equimolar amounts of 4-(dimethylamino)benzaldehyde, benzyl acetoacetate, and urea in ethanol with hydrochloric acid (HCl) as the catalyst. The reaction proceeds via formation of an N-acyliminium ion intermediate, followed by nucleophilic attack by the β-ketoester and cyclization. Yields range from 45% to 65%, depending on the substitution pattern and reaction time.

Example Protocol:

  • Reactants: 4-(Dimethylamino)benzaldehyde (1.0 eq), benzyl acetoacetate (1.2 eq), urea (1.5 eq).

  • Catalyst: Hydrochloric acid (2–3 drops).

  • Conditions: Reflux in ethanol for 12–24 hours.

  • Workup: Precipitation in ice-cold water, filtration, and recrystallization in ethanol.

Modified Biginelli Protocols

Solvent-Free and Green Chemistry Approaches

To circumvent solvent toxicity and improve atom economy, solvent-free methods have been developed. Grindstone chemistry, using mechanical mixing of solid reactants with catalysts like CuCl₂·2H₂O, achieves yields comparable to traditional methods (50–70%). Microwave-assisted synthesis further reduces reaction times to 15–30 minutes, enhancing yields to 75–85%.

Microwave Method:

  • Reactants: Same as classical protocol.

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 0.1 eq).

  • Conditions: Microwave irradiation at 300 W, 80°C for 15 minutes.

  • Yield: 82% after recrystallization.

Alternative Catalysts

Lewis acids (e.g., Co(HSO₄)₂, ZnCl₂) and eutectic systems (urea/ZnCl₂) offer milder conditions. Co(HSO₄)₂ in ethanol at 80°C achieves 78% yield in 6 hours. Urea/ZnCl₂ eutectic mixtures enable reactions at lower temperatures (60–70°C) with 70–75% efficiency.

Multi-Step Synthesis

For derivatives requiring specific functionalization, multi-step routes are employed:

Knoevenagel Condensation Followed by Cyclization

  • Knoevenagel Step: 4-(Dimethylamino)benzaldehyde reacts with benzyl acetoacetate to form an α,β-unsaturated ketoester.

  • Cyclization: The intermediate undergoes cyclization with urea in the presence of p-TSA.
    This method allows better control over regioselectivity, yielding 68–72% of the target compound.

Palladium-Catalyzed Modifications

Post-Biginelli modifications, such as Suzuki couplings or ester saponifications, introduce additional substituents. For example, palladium acetate/triphenylphosphine catalysts enable deprotection of allyl esters, facilitating carboxylate functionalization.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time Yield Reference
Classical BiginelliHClEthanolReflux12–24 h45–65%
Microwave-Assistedp-TSASolvent-free80°C15 min75–85%
Co(HSO₄)₂ CatalyzedCo(HSO₄)₂Ethanol80°C6 h78%
Urea/ZnCl₂ EutecticZnCl₂Solvent-free70°C4 h70–75%
Multi-Step (Knoevenagel)p-TSATolueneReflux48 h68–72%

Challenges and Optimization

  • Steric Hindrance: Bulky substituents on the aldehyde (e.g., 4-dimethylamino group) slow reaction kinetics, necessitating prolonged reflux.

  • Byproduct Formation: Over-condensation or dimerization is mitigated using excess urea (1.5–2.0 eq) and controlled stoichiometry.

  • Catalyst Loading: Higher catalyst concentrations (e.g., 10 mol% p-TSA) improve yields but complicate purification .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity
    • Preliminary studies indicate that this compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity suggests potential applications in developing treatments for diseases associated with oxidative damage, including neurodegenerative disorders.
  • Neuroprotective Effects
    • Research has highlighted the compound's ability to interact with specific molecular targets involved in neurodegeneration. Its mechanism of action may involve modulation of enzyme activities and receptor interactions, indicating its relevance in drug development for neuroprotective therapies.
  • Drug Development
    • The unique structural features of Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate make it a promising candidate for synthesizing new pharmacological agents. Its interactions with biological pathways could lead to the development of drugs targeting specific conditions such as cancer or metabolic disorders.

Biological Research Applications

  • Enzyme Interaction Studies
    • The compound has been evaluated for its ability to modulate enzyme activities. Understanding these interactions can provide insights into metabolic pathways and lead to the discovery of new therapeutic targets.
  • Receptor Binding Studies
    • Investigations into how this compound binds to various receptors can aid in elucidating its pharmacodynamics and pharmacokinetics. This knowledge is essential for optimizing drug design and efficacy.

Mechanism of Action

The mechanism by which Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thymidine Phosphorylase (TP) Inhibition

Cytotoxicity and Anticancer Potential

  • Bromophenyl Analog : Demonstrated cytotoxicity with IC50 = 314.3 ± 0.93 µM in cell-based assays, indicating moderate activity .
  • Fluorophenyl Analog: Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed predicted physicochemical properties (pKa = 11.19, density = 1.3 g/cm³), suggesting comparable solubility and bioavailability to the dimethylamino variant .
  • Methoxybenzyl Derivatives : Compounds with 3,4-dimethoxybenzyl groups (e.g., 4-Methoxybenzyl 4-(2,4,5-trimethoxyphenyl)-6-methyl-2-oxo-...) displayed distinct melting points (72–171°C) and were analyzed via HPLC and mass spectrometry, highlighting structural versatility .

Antimicrobial and Antitubercular Activity

  • Triazole Hybrids : Derivatives like (1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-... showed antitubercular activity (LCMS: 525.1), suggesting that substituents at position 5 (e.g., triazole vs. benzyl ester) critically modulate efficacy .
  • Pyrazole-Substituted DHPMs : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... exhibited superior antitubercular activity compared to isoniazid, emphasizing the role of heterocyclic substituents .

Physicochemical and Structural Properties

Compound Key Substituents Molecular Weight Melting Point (°C) Notable Activity/Properties
Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-... (Target) 4-(dimethylamino)phenyl, benzyl ~367.4 (calc.) Not reported Potential solubility from dimethylamino group
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... 4-bromophenyl ~341.2 Not reported TP inhibition (IC50 = 15.7 µM)
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... 4-fluorophenyl 340.35 Not reported Predicted pKa = 11.19
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... 3,5-bis(trifluoromethyl)phenyl 408.3 Not reported Crystallographic data available

Biological Activity

Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a tetrahydropyrimidine core and various functional groups, suggest diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C21H23N3O3C_{21}H_{23}N_{3}O_{3} with a molecular weight of approximately 327.30 g/mol. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, crucial for its biological activity.

Structure Features

Feature Description
Core Structure Tetrahydropyrimidine
Functional Groups Benzyl group, dimethylamino group, carboxylate moiety
Molecular Weight 327.30 g/mol

This compound interacts with specific molecular targets such as enzymes and receptors. The compound has been evaluated for its potential as an antioxidant and in the treatment of neurodegenerative diseases , highlighting its relevance in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as E. coli and S. aureus .

Case Study: Antimicrobial Evaluation

In a comparative study on pyrimidine derivatives:

  • Compounds tested: Various pyrimidine derivatives were synthesized and screened.
  • Results: Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
  • Key Findings: The presence of specific substituents influenced the antimicrobial efficacy significantly.

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays that measure its ability to scavenge free radicals. This activity is crucial for potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This aspect is particularly promising for further development into anticancer agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Structure Features Unique Properties
4-(4-Dimethylaminophenyl)pyridineContains a dimethylaminophenyl groupKnown for antimicrobial activity
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenoneMorpholine ring presentUsed as a photoinitiator in polymer chemistry
4-(Dimethylamino)benzaldehydeSimple aromatic aldehydeCommonly used in organic synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Benzyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example, starting with substituted aldehydes (e.g., 4-(dimethylamino)benzaldehyde) and β-keto esters (e.g., methyl acetoacetate) under acidic conditions (e.g., HCl or p-TsOH) to form the tetrahydropyrimidine ring. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) are critical for yield optimization. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing aromatic protons from methyl groups).
  • FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester and oxo groups).
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95%) and resolve synthetic byproducts .

Q. How can researchers evaluate the compound's biological activity in preliminary assays?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like thymidine phosphorylase using spectrophotometric methods to measure IC₅₀ values .
  • Antimicrobial Screening : Use agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HeLa) to determine selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology :

  • Crystal Growth : Optimize solvent systems (e.g., DCM/hexane) for single-crystal formation.
  • Data Collection : Use a diffractometer (Mo-Kα radiation) to collect intensity data.
  • Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered groups (e.g., benzyl rings). Validate via R-factor convergence and residual electron density maps .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodology :

  • Dose-Response Repetition : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Structural Analog Comparison : Compare activity trends with derivatives (e.g., methyl vs. ethyl ester substitutions) to identify SAR patterns .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize outliers .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-ethoxyphenyl) or ester groups (e.g., ethyl to benzyl).
  • Activity Clustering : Use PCA or heatmaps to correlate substituent electronegativity/logP with bioactivity .
  • Thermodynamic Profiling : Calculate binding free energies (ΔG) via MM-PBSA for prioritized analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.